molecular formula C23H20N4O3S2 B3542360 4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide

4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3542360
M. Wt: 464.6 g/mol
InChI Key: ZQSBWBGTQTZCAK-UHFFFAOYSA-N
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Description

4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a benzoic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in apoptosis (programmed cell death) of cancer cells . The compound binds to the active site of CA IX, preventing its catalytic activity and leading to a decrease in tumor cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of a thiadiazole ring and a benzenesulfonyl group, which imparts specific chemical and biological properties. Its ability to selectively inhibit CA IX makes it a promising candidate for anticancer therapy.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-27(32(29,30)20-10-6-3-7-11-20)19-14-12-18(13-15-19)22(28)24-23-26-25-21(31-23)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSBWBGTQTZCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide

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